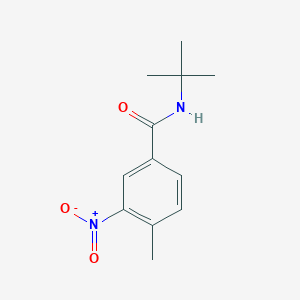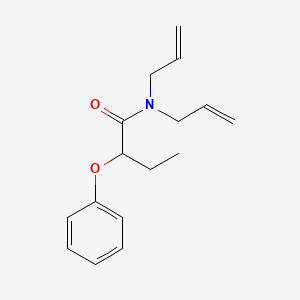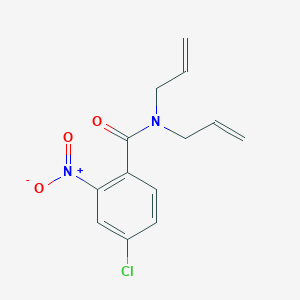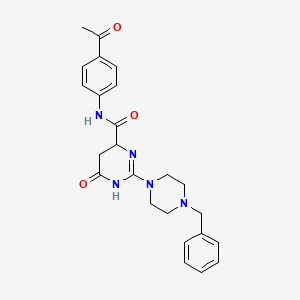![molecular formula C20H20BrN5O2S B14939155 N-{(Z)-[(2-bromophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-1-phenylmethanesulfonamide](/img/structure/B14939155.png)
N-{(Z)-[(2-bromophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(2-BROMOANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}(PHENYL)METHANESULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2-BROMOANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}(PHENYL)METHANESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 2-bromoaniline derivative, which is then reacted with 4,6-dimethyl-2-pyrimidinylamine under controlled conditions to form the intermediate. This intermediate is further reacted with phenylmethanesulfonyl chloride to yield the final product. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-{(2-BROMOANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}(PHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The bromine atom in the 2-bromoaniline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N-{(2-BROMOANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}(PHENYL)METHANESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{(2-BROMOANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}(PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-{(2-CHLOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}(PHENYL)METHANESULFONAMIDE
- N-{(2-FLUOROANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}(PHENYL)METHANESULFONAMIDE
Uniqueness
N-{(2-BROMOANILINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE}(PHENYL)METHANESULFONAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it distinct from its chloro and fluoro analogs, which may have different properties and applications.
Propiedades
Fórmula molecular |
C20H20BrN5O2S |
|---|---|
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
2-benzylsulfonyl-1-(2-bromophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C20H20BrN5O2S/c1-14-12-15(2)23-19(22-14)25-20(24-18-11-7-6-10-17(18)21)26-29(27,28)13-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H2,22,23,24,25,26) |
Clave InChI |
ZEHLNBOIQKQEFJ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)N/C(=N\S(=O)(=O)CC2=CC=CC=C2)/NC3=CC=CC=C3Br)C |
SMILES canónico |
CC1=CC(=NC(=N1)NC(=NS(=O)(=O)CC2=CC=CC=C2)NC3=CC=CC=C3Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B14939093.png)


![(1E)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939104.png)


![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B14939137.png)
![methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B14939143.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(thiophen-2-ylcarbonyl)thiophene-2-carboxamide](/img/structure/B14939160.png)
![N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B14939163.png)

